molecular formula C8H14O2 B3431435 Isobutyl methacrylate CAS No. 9011-15-8

Isobutyl methacrylate

Cat. No.: B3431435
CAS No.: 9011-15-8
M. Wt: 142.20 g/mol
InChI Key: RUMACXVDVNRZJZ-UHFFFAOYSA-N
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Description

Isobutyl methacrylate (isoBMA), with the chemical formula C₈H₁₄O₂ and molecular weight 142.20 g/mol, is an ester of methacrylic acid featuring a branched isobutyl group (2-methylpropyl) . Its IUPAC name is 2-methylpropyl 2-methylprop-2-enoate, and its structure includes a methacrylate backbone with a tertiary carbon in the ester group, contributing to unique physical and chemical properties .

Applications:
isoBMA is widely used in resins, coatings, adhesives, and dental materials due to its balance of flexibility, chemical resistance, and polymerization reactivity . It is also employed in lubricant additives and as a coagulant for oil .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methylpropyl 2-methylprop-2-enoate
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InChI

InChI=1S/C8H14O2/c1-6(2)5-10-8(9)7(3)4/h6H,3,5H2,1-2,4H3
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InChI Key

RUMACXVDVNRZJZ-UHFFFAOYSA-N
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Canonical SMILES

CC(C)COC(=O)C(=C)C
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Molecular Formula

C8H14O2
Record name ISOBUTYL METHACRYLATE
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Related CAS

9011-15-8
Record name Poly(isobutyl methacrylate)
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DSSTOX Substance ID

DTXSID3025461
Record name Isobutyl methacrylate
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Molecular Weight

142.20 g/mol
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Physical Description

Isobutyl methacrylate is a colorless liquid with a flash point of 120 °F. When heated to high temperatures it may release acrid smoke and fumes. If it is subjected to heat for prolonged periods or becomes contaminated, it is subject to polymerization. If the polymerization takes place inside a container, the container may violently rupture. The vapors are heavier than air. It may be irritating to skin and eyes and produce a narcotic effect. It is used in making acrylic resins., Liquid, Liquid; Has 25 ppm hydroquinone monomethyl ether as inhibitor; [Hawley] Colorless liquid; Insoluble in water; Sensitive to heat, air, and light; [CAMEO] Colorless liquid; Partially soluble in water (2 g/L at 20 deg C); [MSDSonline]
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Record name 2-Propenoic acid, 2-methyl-, 2-methylpropyl ester
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Boiling Point

311 °F at 760 mmHg (NTP, 1992), 155 °C
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Flash Point

120 °F (NTP, 1992), 35 °C (closed cup), 49 °C (Tag open cup)
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Solubility

Insoluble (<1mg/ml) (NTP, 1992), Miscible with ethanol, ethyl ether, Insoluble in water, In water, 1300 mg/L at 25 °C
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Density

0.8858 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.8858 g/cu cm at 20 °C, Bulk density: 0.882 g/mL at 25 °C/25 °C
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Vapor Pressure

3.63 [mmHg], 3.63 mm Hg at 25 °C
Record name 2-Methylpropyl methacrylate
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Impurities

Typical impurities include Methyl acrylic acid (MAA) (CAS 79-41-4) or MMA (CAS 80-62-6) (depending whether the direct esterification or trans-esterification route is used), the unreacted alcohol and water.
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Color/Form

Liquid

CAS No.

97-86-9, 9011-15-8
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Melting Point

Freezing pt: -61 °C
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Preparation Methods

Synthetic Routes and Reaction Conditions: Isobutyl methacrylate is typically synthesized through the esterification of methacrylic acid with isobutanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions, and the product is purified by distillation .

Industrial Production Methods: On an industrial scale, this compound is produced using the acetone cyanohydrin process. This involves the reaction of acetone with hydrocyanic acid to form acetone cyanohydrin, which is then converted to methacrylic acid. The methacrylic acid is subsequently esterified with isobutanol to produce this compound .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemical Properties of Isobutyl Methacrylate

  • Chemical Formula : C₈H₁₄O₂
  • Molecular Weight : 142.2 g/mol
  • Appearance : Clear, colorless liquid
  • Boiling Point : 155 °C
  • Freezing Point : -34 °C
  • Flash Point : 44.5 °C

These properties contribute to its functionality as a monomer in polymer synthesis and other applications.

Industrial Applications

IBMA is primarily utilized in the production of various polymers and materials, including:

  • Acrylic Resins :
    • Used as a monomer for acrylic resins, which are essential in coatings, adhesives, and sealants due to their durability and resistance to environmental factors .
  • Hydrogel Contact Lenses :
    • Incorporated into hydrogel formulations to enhance comfort and performance in contact lenses .
  • Water Repellent Coatings :
    • Employed in concrete treatments to create water-repellent surfaces through polymerization processes .
  • Adhesives and Sealants :
    • Functions as a key ingredient in various adhesives, providing strong bonding capabilities .
  • Textile Treatments :
    • Used as a treating agent for textiles, enhancing water resistance and durability .
  • Lubricants and Additives :
    • Acts as an additive in lubricating oils to improve performance under extreme conditions .

Case Study: Poly(this compound) on Silica

A significant study investigated the effects of confinement on the glass transition temperature (Tg), diffusivity, and effective viscosity of poly(this compound) films on silica substrates. The findings revealed conflicting confinement effects that influence the material properties, which are critical for applications in nanotechnology and materials science .

Evaluation of IBMA as a Mounting Medium

Another research highlighted the evaluation of IBMA polymer as a mounting medium in microscopy. The study demonstrated that IBMA provides excellent optical clarity and adhesion properties, making it suitable for high-resolution imaging applications .

Summary of Applications

Application AreaSpecific Uses
Acrylic ResinsCoatings, adhesives, sealants
Hydrogel Contact LensesComfort-enhancing formulations
Water Repellent CoatingsConcrete treatments
AdhesivesStrong bonding agents
Textile TreatmentsEnhancing durability and water resistance
LubricantsPerformance additives
Scientific ResearchMounting mediums, nanotechnology studies

Mechanism of Action

Isobutyl methacrylate exerts its effects primarily through polymerization. The methacrylate group in the compound undergoes free radical polymerization, leading to the formation of long polymer chains. These polymers have unique properties such as high strength and durability, making them suitable for various applications .

Comparison with Similar Compounds

Structural and Molecular Differences

Key Compounds Compared:
  • n-Butyl Methacrylate (nBMA) : Structural isomer of isoBMA with a linear n-butyl group.
  • Methyl Methacrylate (MMA) : Shorter methyl ester group.
  • Ethyl Methacrylate (EMA) : Ethyl ester group.
  • Isobutyl Acrylate (isoBA) : Acrylate analog with a lower glass transition temperature (Tg).
Property isoBMA nBMA MMA isoBA
Molecular Formula C₈H₁₄O₂ C₈H₁₄O₂ C₅H₈O₂ C₇H₁₂O₂
Molecular Weight 142.20 g/mol 142.20 g/mol 100.12 g/mol 128.17 g/mol
Ester Group Isobutyl (branched) n-Butyl (linear) Methyl Isobutyl (branched)
Tg (Homopolymer) 53°C ~20°C (estimated) ~105°C -24°C

Structural Implications :

  • Branching in isoBMA reduces crystallinity compared to linear nBMA, enhancing solubility in nonpolar solvents .
  • The methyl group in methacrylates (vs. acrylates) increases Tg by restricting polymer chain mobility. For example, isoBMA’s Tg (53°C) is significantly higher than isoBA’s (-24°C) .

Polymerization Behavior

Reactivity Ratios (Copolymerization with MMA):
Monomer r₁ (MMA) r₂ (Monomer)
EMA 1.08 1.08
nBMA 1.27 1.20
isoBMA 0.89 1.20
  • isoBMA exhibits higher reactivity than MMA (r₁ < 1, r₂ > 1), leading to copolymers richer in isoBMA during early reaction stages. This contrasts with EMA, which forms more random copolymers due to balanced reactivity .

Physical and Thermal Properties

  • Solubility : isoBMA’s branched structure improves compatibility with hydrophobic matrices compared to nBMA .
  • Thermal Stability : Methacrylates generally outperform acrylates in high-temperature applications. For instance, isoBMA-based polymers retain integrity up to 53°C, whereas isoBA degrades at subambient temperatures .

Mechanical and Chemical Resistance

  • Flexural Strength : PMMA (from MMA) has higher rigidity due to its shorter ester group, while isoBMA offers intermediate flexibility, making it suitable for coatings requiring impact resistance .
  • Chemical Resistance : isoBMA’s branching enhances resistance to aliphatic hydrocarbons, as seen in fluoropolymer membranes for fuel cells .

Toxicity and Regulatory Aspects

  • Occupational Exposure : Both isoBMA and nBMA are classified as irritants (Xi) under EU regulations, with similar exposure limits due to structural similarities .
  • Genotoxicity: Limited evidence of carcinogenicity, but prolonged exposure requires controls to prevent respiratory and dermal irritation .

Market Trends and Innovations

  • Bio-Based isoBMA : Growing demand for sustainable materials drives research into bio-derived isoBMA, particularly in electronics and 3D printing .
  • Competitive Landscape : While MMA dominates the plastics industry, isoBMA’s niche applications in coatings and adhesives offer growth opportunities .

Biological Activity

Isobutyl methacrylate (IBMA) is an organic compound widely used in the production of polymers and resins. Its biological activity has garnered attention due to its applications in various fields, including dentistry, forensic science, and materials engineering. This article reviews the cytotoxicity, developmental toxicity, and other biological effects of IBMA based on recent studies.

Cytotoxicity Studies

In Vitro Studies
A significant study evaluated the cytotoxic effects of IBMA on human primary buccal mucosal fibroblasts. The study exposed fibroblast cells to varying concentrations of IBMA and assessed cell viability through the trypan blue dye exclusion assay. Results indicated a dose-dependent decrease in cell viability, with only 42% viability at the highest concentration of 80 μmol/L. Additionally, the activities of cellular antioxidant enzymes such as glutathione peroxidase (GPx) and superoxide dismutase (SOD) were significantly reduced, suggesting that IBMA exposure leads to increased oxidative stress in cells .

Concentration (μmol/L)Cell Viability (%)GPx Activity (U/mg protein)SOD Activity (U/mg protein)
Control1001.52.0
5851.41.9
20651.21.5
80420.91.0

Mechanism of Action
The observed cytotoxicity is attributed to the generation of reactive oxygen species (ROS), which may overwhelm cellular antioxidant defenses, leading to cell death. The study found that CAT activity was undetectable in control cells but decreased significantly in IBMA-treated cells, indicating that oxidative stress plays a critical role in the toxicity observed .

Developmental Toxicity

A human health assessment conducted by the European Chemicals Agency (ECHA) highlighted potential developmental toxicity associated with IBMA exposure. In a study involving pregnant rats, exposure to IBMA resulted in decreased fetal body weight at concentrations as low as 600 ppm , with higher doses leading to increased resorptions and skeletal abnormalities in offspring . This raises concerns regarding the safety of IBMA in applications involving pregnant individuals or developing fetuses.

Case Studies and Occupational Exposure

A Health Hazard Evaluation report by NIOSH examined chemical exposures among forensic lab employees handling IBMA during various procedures. Although typical use was not expected to exceed recommended exposure limits, the report emphasized the importance of protective measures due to potential long-term health effects associated with chronic exposure to IBMA vapors .

Summary of Findings

  • Cytotoxicity : Significant reduction in cell viability and antioxidant enzyme activity upon exposure to IBMA.
  • Developmental Toxicity : Evidence of adverse effects on fetal development in animal studies.
  • Occupational Safety : Recommendations for protective measures due to potential risks from chronic exposure.

Chemical Reactions Analysis

Polymerization Reactions

IBMA undergoes radical polymerization to form homopolymers and copolymers, critical in producing acrylic resins for coatings, adhesives, and plastics .

Key Characteristics:

  • Mechanism : Initiated by peroxides, UV light, or heat via free radical chain growth .

  • Kinetics : Follows the equilibrium:

    Pn+MkpkdpPn+1P_n \cdot + M \underset{k_{\text{dp}}}{\overset{k_{\text{p}}}{\rightleftharpoons}} P_{n+1} \cdot

    where kpk_{\text{p}} (propagation) and kdpk_{\text{dp}} (depropagation) depend on temperature .

  • Ceiling Temperature (TcT_cTc) : ~200–210°C for methacrylates at 1 mol/L monomer concentration . Above TcT_c, depropagation dominates, halting polymerization.

ParameterValue/DescriptionSource
kpk_{\text{p}}~2.5x higher than alkyl methacrylates
Homopolymer TgT_g53°C
SolubilityAcetone, THF, toluene

Industrial Relevance : Copolymerizes with styrene, acrylates, and diisocyanates to enhance hydrophobicity and adhesion .

Ester Hydrolysis

IBMA hydrolyzes rapidly in biological and environmental systems:

Metabolic Pathway:

IBMAesteraseMethacrylic Acid (MAA)+Isobutanol\text{IBMA} \xrightarrow{\text{esterase}} \text{Methacrylic Acid (MAA)} + \text{Isobutanol}

  • Half-life : 11.6 minutes in vivo .

  • Products : MAA is further oxidized to CO₂, while isobutanol undergoes glucuronidation .

Hydrolysis ConditionRate ConstantSource
In vitro (human esterases)t1/2=11.6t_{1/2} = 11.6 min
Aqueous solubility2 g/L at 20°C

Reactivity with Acids and Bases

IBMA reacts exothermically with:

  • Strong acids (e.g., H₂SO₄) : Produces MAA and isobutanol, potentially igniting reaction products .

  • Alkali metals (e.g., Na) : Generates flammable hydrogen gas :

    IBMA+NaNa-methacrylate+H2\text{IBMA} + \text{Na} \rightarrow \text{Na-methacrylate} + \text{H}_2 \uparrow

Hazard Note : Reactions with oxidizing acids or bases necessitate controlled conditions to prevent explosions .

Michael Addition with Nucleophiles

The α,β-unsaturated carbonyl group in IBMA reacts with nucleophiles like glutathione (GSH) via Michael addition:

IBMA+GSHThioether adduct\text{IBMA} + \text{GSH} \rightarrow \text{Thioether adduct}

  • Biological Impact : Depletes intracellular GSH, inducing oxidative stress and apoptosis .

  • Cytotoxicity : 42% cell viability at 80 μmol/L IBMA .

NucleophileReaction OutcomeSource
GSHAdduct formation, SOD/GPx inhibition

Copolymerization and Crosslinking

IBMA copolymerizes with functional monomers for tailored material properties:

Copolymer SystemApplicationReactivity DataSource
IBMA + Epoxy resinsHigh-adhesion coatingsFaster curing vs. EMA
IBMA + Hydroxyethyl methacrylateDental resinsEnhanced hydrophobicity

Exotherm Profile : Total exotherm for 50% IBMA copolymers is 76.26 mJ/m², lower than ethyl methacrylate (EMA) .

Thermal Decomposition

At elevated temperatures (>155°C), IBMA decomposes to release acrid fumes (likely CO, CO₂) and may undergo uncontrolled polymerization .

Decomposition ProductHazardSource
Acrid smokeRespiratory irritation
Methacrylic acidCorrosive to mucous membranes

Photochemical Reactivity

UV exposure accelerates polymerization and degradation . Storage in dark, airtight containers (e.g., stainless steel) is critical to prevent premature reactions .

Q & A

Basic Research Questions

Q. What are the key considerations when designing experiments to synthesize isobutyl methacrylate in a laboratory setting?

  • Methodological Answer : Synthesis typically involves esterification of methacrylic acid with isobutanol, using acid catalysts (e.g., sulfuric acid) under controlled temperatures (60–80°C). Key considerations include:

  • Reagent purity : Ensure anhydrous conditions to prevent side reactions (e.g., hydrolysis).
  • Catalyst selection : Acidic resins may reduce byproducts compared to liquid acids .
  • Purification : Distillation under reduced pressure (boiling point ~155°C) followed by gas chromatography (GC) analysis to confirm purity >99% .

Q. How can researchers characterize the purity and structural integrity of synthesized this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : Use 1^1H NMR to confirm ester group presence (δ 5.5–6.1 ppm for vinyl protons, δ 4.0–4.2 ppm for methylene groups) .
  • Fourier-Transform Infrared Spectroscopy (FTIR) : Validate carbonyl (C=O) stretch at ~1720 cm1^{-1} and C-O-C ester linkage at ~1150 cm1^{-1} .
  • Gas Chromatography (GC) : Quantify purity and detect residual monomers or solvents .

Q. What are the critical safety protocols for handling this compound in laboratory settings?

  • Methodological Answer :

  • Ventilation : Use fume hoods to mitigate inhalation risks (vapor pressure ~3.5 mmHg at 20°C) .
  • Personal Protective Equipment (PPE) : Wear nitrile gloves and safety goggles to prevent skin/eye contact (LD50 oral rat: ~5,000 mg/kg) .
  • Storage : Keep in amber glass bottles under inert gas (e.g., nitrogen) to inhibit premature polymerization .

Advanced Research Questions

Q. How can computational modeling predict the polymerization behavior of this compound under varying initiator systems?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Model radical initiation steps to compare activation energies of persulfate vs. azo-initiators .
  • Kinetic Monte Carlo Simulations : Predict molecular weight distributions based on chain-transfer constants and monomer reactivity ratios .
  • Validation : Cross-check simulations with gel permeation chromatography (GPC) data for synthesized polymers .

Q. What methodologies are recommended for analyzing the thermal and oxidative stability of this compound in polymer matrices?

  • Methodological Answer :

  • Thermogravimetric Analysis (TGA) : Measure decomposition onset temperatures (typically ~200°C for homopolymers) under nitrogen/air atmospheres .
  • Differential Scanning Calorimetry (DSC) : Identify glass transition temperatures (TgT_g) and exothermic oxidative degradation peaks .
  • Accelerated Aging Tests : Expose polymer films to UV light (λ = 365 nm) and monitor carbonyl index changes via FTIR .

Q. How do steric effects from the isobutyl group influence the copolymerization kinetics of this compound with acrylic monomers?

  • Methodological Answer :

  • Reactivity Ratio Determination : Conduct binary copolymerization experiments (e.g., with methyl acrylate) and apply the Mayo-Lewis equation to calculate r1r_1 and r2r_2 .
  • Steric Parameter Analysis : Compare Q-e values with less bulky monomers (e.g., methyl methacrylate) to quantify steric hindrance impacts .
  • Molecular Dynamics (MD) : Simulate monomer diffusion rates near propagating radical chains .

Q. How should researchers address contradictions in reported reaction kinetics or thermodynamic data for this compound polymerization?

  • Methodological Answer :

  • Data Cross-Validation : Replicate disputed experiments using standardized protocols (e.g., fixed initiator concentrations, solvent purity) .
  • Meta-Analysis : Aggregate literature data (e.g., Arrhenius parameters) and apply statistical models (e.g., weighted least squares) to identify outliers .
  • Advanced Spectroscopy : Use real-time Raman spectroscopy to monitor conversion rates and resolve discrepancies in kinetic profiles .

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Feasible Synthetic Routes

Reactant of Route 1
Isobutyl methacrylate
Reactant of Route 2
Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.